molecular formula C14H15N3O3 B12868874 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid CAS No. 90208-56-3

3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B12868874
CAS No.: 90208-56-3
M. Wt: 273.29 g/mol
InChI Key: TWNKLAYVFLZKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a carbamoyl group, a methyl group, and a phenyl group attached to the pyrazole ring, along with a propanoic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the carbamoyl, methyl, and phenyl groups. The final step involves the addition of the propanoic acid moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyrazole derivatives .

Scientific Research Applications

3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)acetic acid
  • 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)butanoic acid
  • 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)pentanoic acid

Uniqueness

The uniqueness of 3-(1-Carbamoyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)propanoic acid lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

90208-56-3

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

3-(1-carbamoyl-3-methyl-5-phenylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C14H15N3O3/c1-9-11(7-8-12(18)19)13(17(16-9)14(15)20)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,15,20)(H,18,19)

InChI Key

TWNKLAYVFLZKLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CCC(=O)O)C2=CC=CC=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.